3-Methylpiperazine-2,5-dione

Übersicht

Beschreibung

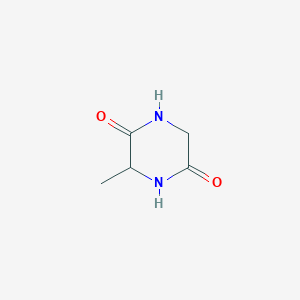

3-Methylpiperazine-2,5-dione: is a member of the class of 2,5-diketopiperazines. It is a piperazine ring substituted by oxo groups at positions 2 and 5, and by a methyl group at position 3. This compound is known for its role as a metabolite in certain fungal species, such as Penicillium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ring Opening of Aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.

Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine rings.

Industrial Production Methods:

- Industrial production methods for 3-methylpiperazine-2,5-dione are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Methylpiperazine-2,5-dione can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives, such as 3-methylpiperazine.

Substitution: Substituted piperazine derivatives, depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- 3-Methylpiperazine-2,5-dione is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology:

Medicine:

- Piperazine derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities .

Industry:

Wirkmechanismus

The mechanism of action of 3-methylpiperazine-2,5-dione involves its interaction with various molecular targets and pathways. As a metabolite, it participates in enzymatic reactions within fungal species. In medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

- 3-Methyl-2,5-dioxopiperazine

- Cyclo(ala-gly)

- Cyclo(alanyl-glycyl)

- Cycloglycylalanine

- Glycylalanine anhydride

Comparison:

- 3-Methylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other diketopiperazines, it has a methyl group at position 3, which can influence its reactivity and interaction with biological targets .

Biologische Aktivität

3-Methylpiperazine-2,5-dione, a member of the diketopiperazine family, has garnered attention for its diverse biological activities. This compound, characterized by its piperazine scaffold and diketone functionality, has been implicated in various pharmacological applications, including anticancer and antimicrobial properties. This article explores the biological activity of this compound through a review of synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a piperazine ring with two ketone groups at positions 2 and 5. The methyl group at position 3 contributes to its unique chemical properties and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves the Ugi reaction, which allows for the formation of diverse piperazine derivatives. Recent studies have highlighted microwave-assisted synthesis techniques that improve yield and purity:

| Synthesis Method | Yield | Purity | Notes |

|---|---|---|---|

| Ugi Cascade Reaction | 57-75% | High | Facilitates diverse compound libraries |

| Microwave-Assisted Synthesis | Up to 71% | Excellent | Reduces reaction time and improves efficiency |

Anticancer Activity

Research indicates that compounds derived from the piperazine-2,5-dione scaffold exhibit significant anticancer properties. A study demonstrated that a derivative of this compound (specifically compound 6h) showed potent growth inhibition against human pancreatic cancer cell lines AsPC-1 and SW1990 with an IC50 value of approximately 6 μM. This compound was noted for its selective inhibitory action without cytotoxic effects on normal pancreatic duct cells at similar concentrations .

Mechanism of Action :

The anticancer activity is believed to be mediated through the inhibition of oncogenic signaling pathways. Compound 6h was shown to decrease phosphorylation levels of ERK and AKT proteins while increasing cleaved PARP levels, indicating induction of apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. A study investigated the permeation enhancement of drugs through skin using piperazine-2,5-diones as potential carriers. Results indicated that these compounds can enhance the transdermal delivery of therapeutic agents like theophylline .

Case Studies and Research Findings

-

Anticancer Study :

- Objective : Evaluate the efficacy of tryptamine-piperazine-2,5-dione derivatives against pancreatic cancer.

- Findings : Compound 6h exhibited significant anti-proliferative activity with an IC50 value of 6 μM against AsPC-1 cells.

- : This study supports the potential of piperazine derivatives in cancer therapy .

-

Transdermal Drug Delivery :

- Objective : Assess the permeation enhancement effects of piperazine derivatives on drug delivery systems.

- Findings : Compounds demonstrated improved solubility and skin permeation characteristics; specifically, asymmetric substitution negatively impacted activity.

- : These findings suggest that structural modifications can optimize drug delivery systems using piperazine derivatives .

Eigenschaften

IUPAC Name |

3-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCHEGCKVBMSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875603 | |

| Record name | Piperazine-2,5-dione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

250 mg/mL | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4526-77-6 | |

| Record name | Cyclo(alanyl-glycyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-2,5-dione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 °C | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.